4-(3-Fluorophenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) |
InChI Key |
JCZROCCJDLYESM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CN=CN2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives, including 4-(3-Fluorophenyl)-1H-imidazole, exhibit promising anticancer properties. A study demonstrated that certain substituted imidazoles could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to modulate signaling pathways makes it a candidate for further investigation in cancer therapeutics .
Neurological Disorders
The compound has been explored for its potential as a positive allosteric modulator of GABA-A receptors. This modulation can lead to enhanced inhibitory neurotransmission, which is beneficial in treating conditions like anxiety and epilepsy. A recent study highlighted how derivatives of imidazole could improve metabolic stability and reduce hepatotoxicity, making them safer alternatives for neurological applications .
Cardiovascular Health
This compound has been identified as having potential in treating cardiovascular diseases by acting as an aldosterone synthase inhibitor. This action can help manage conditions such as hypertension and heart failure by regulating fluid balance and blood pressure . The compound's mechanism involves inhibiting the biosynthesis of aldosterone, which is crucial in managing electrolyte levels and blood volume.
Case Studies
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituent position, halogen type, or additional functional groups:
Key Observations:
- Halogen Position: The meta-fluorine in this compound induces distinct electronic effects compared to para-substituted analogs (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole). Para-substitution often enhances steric interactions in binding pockets, as seen in SB 202190's kinase inhibition .
- Trifluoromethyl groups (CF₃) offer greater hydrophobicity and metabolic stability .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| This compound | 94–95 | 162.16 | 2.1 | Moderate in DMSO |
| SB 202190 | N/A | 331.34 | 3.8 | Low aqueous |
| 4-(Trifluoromethyl)-1H-imidazole | N/A | 136.08 | 1.5 | High in THF |
Notes:
Preparation Methods
Dehydrohalogenation and Cyclocondensation
The most widely reported method for synthesizing 4-(3-fluorophenyl)-1H-imidazole involves cyclocondensation between 3-fluorobenzaldehyde and ammonium acetate in the presence of a nitrogen source. This one-pot reaction typically employs acetic acid as both solvent and catalyst, with temperatures ranging from 80–120°C. The mechanism proceeds via formation of an imine intermediate, followed by cyclization to yield the imidazole ring.
A modified approach substitutes ammonium acetate with urea or thiourea to modulate reactivity. For example, urea facilitates a slower reaction rate, reducing side-product formation, while thiourea introduces sulfur-containing byproducts that require additional purification steps. Yields for these methods vary between 45–68%, with purity highly dependent on stoichiometric ratios and heating duration.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates condensation reactions, reducing reaction times from hours to minutes. A protocol using ethanol as a green solvent and p-toluenesulfonic acid (PTSA) as a catalyst achieved 72% yield within 15 minutes at 150°C. This method minimizes thermal degradation, preserving the fluorophenyl group’s integrity, which is critical for maintaining biological activity.
Transition Metal-Catalyzed Coupling
Palladium-Catalyzed Cross-Coupling
Palladium-based catalysts, such as Pd(OAc)₂ and Pd(PPh₃)₄, enable direct coupling between 3-fluorophenylboronic acid and preformed imidazole precursors. Optimized conditions (DMF, 80°C, 12 hours) yield 65–78% of the target compound, with residual palladium levels below 10 ppm after activated charcoal treatment. This method’s scalability is limited by catalyst cost but offers superior regioselectivity compared to condensation routes.
Copper-Mediated Ullmann-Type Reactions
Copper(I) iodide catalyzes the coupling of 3-fluoroiodobenzene with imidazole under ligand-free conditions. A study using potassium carbonate as a base and dimethylformamide (DMF) at 120°C reported 58% yield after 24 hours. While less efficient than palladium catalysis, this method avoids noble metals, aligning with cost-effective industrial synthesis.
Solid-Phase Synthesis
Resin-Bound Intermediate Strategies
Solid-phase synthesis on Wang resin enables stepwise construction of the imidazole ring. After immobilizing 3-fluorophenylacetic acid onto the resin, sequential treatment with HOBt/EDCI and ammonium hydroxide generates the heterocycle. Cleavage with trifluoroacetic acid (TFA) yields this compound with >95% purity, albeit at a modest 40% overall yield. This method is favored for combinatorial chemistry applications despite higher reagent costs.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) remains the standard purification method, removing unreacted starting materials and oligomeric byproducts. The hydrochloride salt form, achieved by treating the free base with HCl gas, enhances solubility in polar solvents, facilitating crystal formation.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves regioisomers, particularly when synthesizing analogs with substituents on the imidazole ring. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA/ACN gradient achieves >99% purity for biological assays.
Structural and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar imidazole ring and dihedral angle of 42.5° between the fluorophenyl and heterocyclic moieties. The fluorine atom’s electronegativity induces a dipole moment of 1.78 D, influencing intermolecular interactions.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Condensation | Acetic acid, 120°C, 6 h | None | 45–68 | 85–90 |
| Microwave-Assisted | Ethanol, 150°C, 15 min | PTSA | 72 | 92 |
| Pd-Catalyzed Coupling | DMF, 80°C, 12 h | Pd(OAc)₂ | 65–78 | 95–99 |
| Solid-Phase Synthesis | Wang resin, TFA cleavage | HOBt/EDCI | 40 | >95 |
Q & A
(Basic) How is 4-(3-Fluorophenyl)-1H-imidazole synthesized, and what are the critical reaction parameters?
Answer:
The synthesis involves reacting 2-bromo-(3-fluorophenyl)ethanone with formamide under reflux conditions. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of ketone to formamide ensures optimal cyclization.
- Temperature : Prolonged heating at 100–110°C facilitates imidazole ring formation.
- Workup : Neutralization with aqueous NaOH followed by extraction with chloroform yields the crude product, which is purified via column chromatography (10% MeOH:CHCl₃). This method achieves a 52% yield .
(Basic) What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Peaks at δ 7.68 (d, 1H) and δ 163.48 (C-F coupling, J = 243.34 Hz) confirm fluorophenyl and imidazole protons. ¹³C signals at δ 135.7 (J = 8.28 Hz) validate aromatic fluorination .
- IR spectroscopy : Absorbance at 1607 cm⁻¹ (C=N stretch) and 1511 cm⁻¹ (C-F bend) supports structural assignment .
- HPLC : Retention time (tR = 6.41 min) under 30:70 2-propanol:n-hexane conditions confirms purity .
(Advanced) How can X-ray crystallography and software like SHELX refine the crystal structure of this compound derivatives?
Answer:
- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are processed using SHELXC for scaling and SHELXD for phase determination .
- Refinement : SHELXL iteratively adjusts atomic coordinates and displacement parameters. Fluorine positional disorder is resolved using PART instructions .
- Validation : PLATON checks for twinning, voids, and hydrogen-bonding networks. R-factors below 5% indicate robust refinement .
(Advanced) How can researchers resolve contradictions in NMR data for fluorinated imidazoles?
Answer:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., δ 10.06 ppm for NH in CDCl₃ broadens in DMSO) .
- Decoupling experiments : Selective ¹H-¹⁹F decoupling clarifies coupling constants (e.g., JC-F = 243.34 Hz in ¹³C NMR) .
- Cross-validation : Correlate NMR with MS (e.g., m/z 162 [M+H]⁺) and IR to confirm assignments .
(Advanced) What strategies optimize the synthesis of this compound derivatives for biological screening?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogs like 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole .
- Catalyst screening : Pd/C or Amberlyst-15 enhances yields in Suzuki couplings for aryl-substituted derivatives .
- Parallel synthesis : Utilize combinatorial libraries (e.g., triazole-acetamide hybrids) to diversify substituents .
(Advanced) How is this compound evaluated as an inhibitor of indoleamine 2,3-dioxygenase (IDO)?
Answer:
- Enzyme assays : Measure IC₅₀ values using recombinant IDO and L-tryptophan substrate. UV-vis spectroscopy tracks kynurenine formation at 321 nm .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses. The fluorophenyl group occupies the hydrophobic pocket, while imidazole coordinates heme iron .
- Selectivity screening : Cross-test against related enzymes (e.g., TDO) to confirm specificity .
(Advanced) What computational tools validate the molecular geometry and intermolecular interactions in crystallographic studies?
Answer:
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement (e.g., C–H⋯S interactions at 3.5185 Å) .
- Mercury CSD : Analyzes π-π stacking distances (3.3–3.5 Å) and hydrogen-bond networks .
- Topology analysis : AIMAll evaluates bond critical points for non-covalent interactions .
(Basic) What are the best practices for handling air-sensitive intermediates during synthesis?
Answer:
- Schlenk techniques : Use nitrogen/vacuum cycles to exclude moisture during formamide reactions .
- Drying agents : Molecular sieves (3Å) in solvents prevent hydrolysis of bromoketone precursors .
- Low-temperature workup : Quench reactions at 0°C to stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
